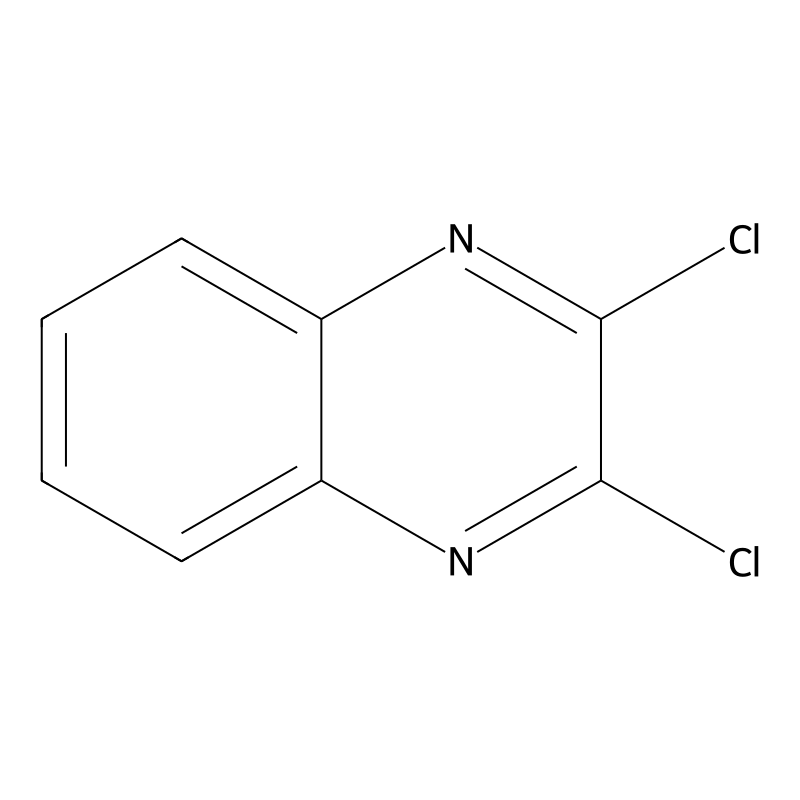

2,3-Dichloroquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reactivity studies

Research suggests that the two chlorine atoms present at the 2 and 3 positions of 2,3-dichloroquinoxaline are highly reactive towards nucleophilic reagents. The reactivity of these chlorine atoms can be influenced by the nature of the group at the 6th position of the quinoxaline ring [1]. This property might be of interest for scientists studying nucleophilic substitution reactions.

*Source: Full article: Chemistry of 2,3-Dichloroquinoxalines:

2,3-Dichloroquinoxaline is a chemical compound with the molecular formula and a molecular weight of 199.04 g/mol. It appears as an off-white solid and is classified as a halide- and amine-substituted aromatic compound. The compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties, which include two chlorine atoms positioned at the 2 and 3 positions of the quinoxaline ring system. This configuration influences its reactivity and biological activity significantly .

- Chlorination: The compound can undergo further chlorination reactions under specific conditions, leading to more complex derivatives.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of various quinoxaline derivatives.

- Cyclization Reactions: It can serve as a precursor in cyclization reactions, contributing to the formation of more intricate heterocyclic compounds .

Research indicates that 2,3-dichloroquinoxaline exhibits significant biological activities, particularly as an inhibitor in various enzymatic processes. It has been studied for its potential therapeutic effects against several diseases:

- Antitumor Activity: Some derivatives of 2,3-dichloroquinoxaline have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Studies suggest that it possesses antimicrobial activity against certain bacterial strains.

- Neurological Effects: It has been investigated for its role in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Several methods exist for synthesizing 2,3-dichloroquinoxaline, including:

- Chlorination of Dihydroxyquinoxalines: This method involves the reaction of dihydroxyquinoxalines with thionyl chloride in N,N-dimethylformamide, leading to high yields of the dichloro compound .bash

Step 1: Mix dihydroxyquinoxaline with thionyl chloride.Step 2: Add N,N-dimethylformamide and reflux for one hour.Step 3: Cool and filter to obtain pure 2,3-dichloroquinoxaline. - One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel, enhancing efficiency and reducing waste .

2,3-Dichloroquinoxaline serves as a versatile building block in organic chemistry and has several applications:

- Pharmaceuticals: Its derivatives are explored for potential use in drug development targeting various diseases, including cancer and infections.

- Material Science: The compound is utilized in synthesizing luminescent materials and other functional organic materials.

- Chemical Research: It acts as a reagent or catalyst in various synthetic pathways due to its reactive chlorinated positions .

Interaction studies involving 2,3-dichloroquinoxaline focus on how it interacts with biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes linked to disease pathways, making it a candidate for drug development.

- Receptor Binding: Research has indicated its potential to bind to neurotransmitter receptors, influencing synaptic transmission and signaling pathways .

Several compounds are structurally related to 2,3-dichloroquinoxaline. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Quinoxaline | Base structure without chlorine substitutions | Known for broad-spectrum biological activity |

| 2-Chloroquinoxaline | Contains one chlorine atom at position 2 | Less reactive than 2,3-dichloroquinoxaline |

| 1,2-Dichloroquinoxaline | Chlorine substitutions at positions 1 and 2 | Different reactivity profile compared to DCQX |

| 6-Chloroquinoxaline | Chlorine substitution at position 6 | Exhibits different pharmacological properties |

Each of these compounds shares the quinoxaline core but differs in reactivity and biological activity due to variations in substitution patterns. The unique positioning of chlorine atoms in 2,3-dichloroquinoxaline enhances its reactivity and potential applications compared to its analogs .

Physical Description

XLogP3

Flash Point

Melting Point

153.0 °C

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant